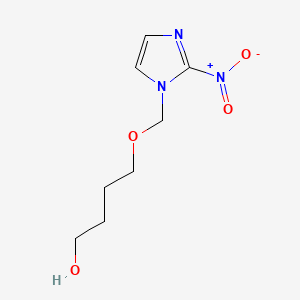
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-
Übersicht
Beschreibung
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-, also known as NIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. NIM is a nitroimidazole derivative that has been shown to exhibit anti-tumor and anti-microbial properties. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- involves the reaction of 2-nitro-1H-imidazole with 4-bromomethoxy-1-butanol in the presence of a base to form the desired product.
Starting Materials
2-nitro-1H-imidazole, 4-bromomethoxy-1-butanol, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-nitro-1H-imidazole in a suitable solvent (e.g. DMF, DMSO), Step 2: Add 4-bromomethoxy-1-butanol to the solution and stir at room temperature for several hours, Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several more hours, Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate), Step 5: Purify the product by column chromatography or recrystallization
Wirkmechanismus
The mechanism of action of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA. 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is thought to induce the production of ROS within cancer cells, leading to cell death. It is also believed to disrupt the membrane potential of bacteria, leading to cell death.
Biochemische Und Physiologische Effekte
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- for lab experiments is its broad range of activity against cancer cells and bacteria. It has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-. One area of research could be to further elucidate the mechanism of action of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-. This could involve studying the effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- on specific cellular pathways and identifying the key targets of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- within cells.
Another area of research could be to explore the potential applications of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could involve studying the synergistic effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- with these therapies and identifying the optimal dosing and timing of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in combination with these therapies.
Finally, there could be further research on the potential applications of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in the treatment of bacterial infections. This could involve studying the effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- on different types of bacteria and identifying the optimal dosing and timing of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- for different types of infections.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been shown to exhibit anti-tumor properties by inhibiting the growth of cancer cells. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has also been studied for its anti-microbial properties. It has been shown to exhibit activity against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been shown to be effective against certain fungi and parasites.
Eigenschaften
IUPAC Name |
4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKPUFMJSAFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239533 | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- | |
CAS RN |
93679-08-4 | |
| Record name | RK 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



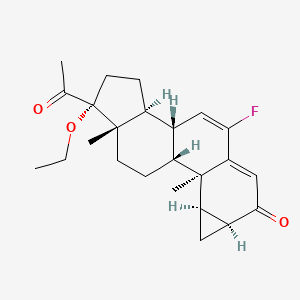
![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
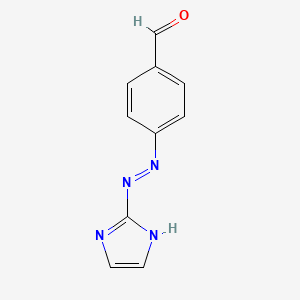
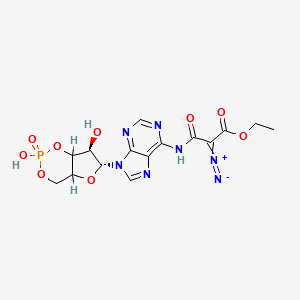
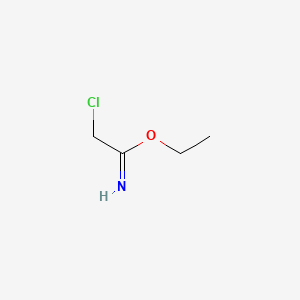
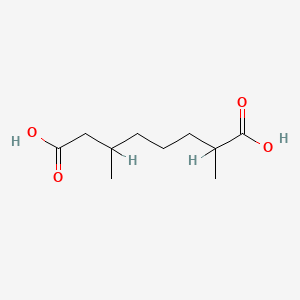
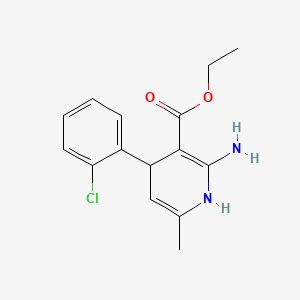
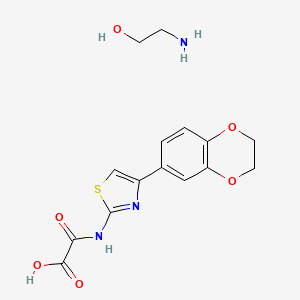
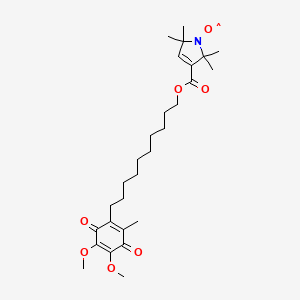

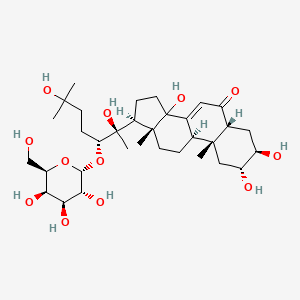
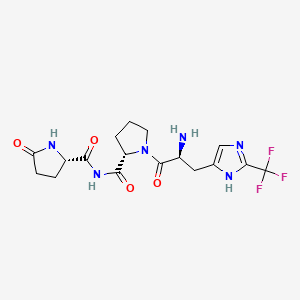
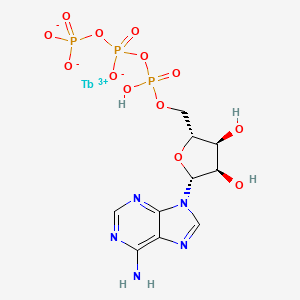
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)